molecular formula C23H16ClF3N2O3 B12633750 (3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B12633750
M. Wt: 460.8 g/mol
InChI Key: KVVIZKPKKJIITL-PYCASWLRSA-N
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Description

The compound “(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione” is a complex organic molecule that features a unique combination of functional groups and stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the oxazolo[4,5-f]isoindole core, introduction of the chlorophenyl and trifluoromethylphenyl groups, and the establishment of the correct stereochemistry. Common synthetic methods may include:

    Cyclization reactions: to form the oxazolo[4,5-f]isoindole core.

    Substitution reactions: to introduce the chlorophenyl and trifluoromethylphenyl groups.

    Chiral resolution: or to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of:

    Catalysts: to enhance reaction rates and selectivity.

    Flow chemistry: techniques to improve scalability and safety.

    Green chemistry: principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield ketones or carboxylic acids.

    Reduction: may yield alcohols or amines.

    Substitution: may yield halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Industry: As a precursor for the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or modulating their activity.

    Interacting with receptors: Altering signal transduction pathways.

    Modifying cellular processes: Affecting gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione: A similar compound with slight variations in functional groups or stereochemistry.

    Other oxazolo[4,5-f]isoindole derivatives: Compounds with different substituents on the oxazolo[4,5-f]isoindole core.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H16ClF3N2O3

Molecular Weight

460.8 g/mol

IUPAC Name

(1R,2R,6R,7R,8R,12S)-5-(4-chlorophenyl)-10-[3-(trifluoromethyl)phenyl]-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C23H16ClF3N2O3/c24-12-6-4-10(5-7-12)19-18-14-9-15(20(18)32-28-19)17-16(14)21(30)29(22(17)31)13-3-1-2-11(8-13)23(25,26)27/h1-8,14-18,20H,9H2/t14-,15+,16+,17-,18+,20+/m0/s1

InChI Key

KVVIZKPKKJIITL-PYCASWLRSA-N

Isomeric SMILES

C1[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=NO4)C5=CC=C(C=C5)Cl)C(=O)N(C3=O)C6=CC=CC(=C6)C(F)(F)F

Canonical SMILES

C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)Cl)C(=O)N(C3=O)C6=CC=CC(=C6)C(F)(F)F

Origin of Product

United States

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